2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate is a useful research compound. Its molecular formula is C13H11F3N2O3S and its molecular weight is 332.3 g/mol. The purity is usually 95%.
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Biological Activity
2,2,2-Trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate is a synthetic compound with the molecular formula and a molecular weight of 332.30 g/mol. This compound features a trifluoroethyl group that enhances its lipophilicity, which may contribute to its biological activity. The presence of the thiazole ring and the methoxyphenyl group adds to its chemical reactivity and potential applications in medicinal chemistry and agrochemicals .
Chemical Structure and Properties
The compound's structure includes several functional groups that influence its biological interactions:
- Trifluoroethyl Group : Increases lipophilicity and stability.
- Thiazole Ring : Known for its electrophilic nature, allowing for nucleophilic substitution reactions.
- Carbamate Moiety : Can undergo hydrolysis, leading to the formation of amines and carbonic acid derivatives.
Biological Activity
Research into the biological activity of this compound has focused on its potential interactions with various biological targets, including enzymes and receptors. The following areas have been investigated:
Enzyme Inhibition Studies
The compound's structural similarities to other known inhibitors suggest potential activity against specific enzymes involved in disease pathways. For instance, compounds with similar thiazole structures have shown promising results in inhibiting cellular pathways related to cancer progression and inflammation .
Case Studies and Experimental Findings
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Inhibition of Proteases : Preliminary studies indicate that compounds with similar structural motifs exhibit inhibitory effects on proteases involved in viral replication (e.g., SARS-CoV 3CL protease). The IC50 values for related compounds suggest that modifications in structure can significantly affect inhibitory potency .
Compound IC50 Value (μM) Compound A 3.20 Compound B 0.39 Compound C 0.33 - Antimicrobial Activity : Structural analogs have demonstrated antimicrobial properties, supporting the hypothesis that this compound may also possess similar activities .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights how specific modifications can enhance biological activity:
- Lipophilicity : The trifluoroethyl group increases the compound's ability to permeate biological membranes.
- Electrophilicity of Thiazole : The ability to undergo nucleophilic attack enhances reactivity with biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into their unique features and biological activities:
Compound Name | Structure | Unique Features |
---|---|---|
5-Methoxy-1,3-thiazole | Contains methoxy and thiazole groups | Known for antimicrobial properties |
4-(Trifluoromethyl)phenyl carbamate | Similar carbamate structure | Exhibits herbicidal activity |
N-[4-(Fluorophenyl)-1,3-thiazol-2-yl]carbamate | Contains fluorophenyl and thiazole | Potential anticancer activity |
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-20-9-4-2-8(3-5-9)10-6-22-11(17-10)18-12(19)21-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHDLLWCCSGXAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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